molecular formula C8H21N3 B3053164 1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- CAS No. 51460-23-2

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl-

Cat. No. B3053164
CAS RN: 51460-23-2
M. Wt: 159.27 g/mol
InChI Key: AJVLOCDDVDBRHR-UHFFFAOYSA-N
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Description

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- , also known by its IUPAC name N-(3-aminopropyl)-1,4-butanediamine , is a chemical compound with the molecular formula C₇H₁₉N₃ . It exists as a trihydrochloride salt . This compound is part of the polyamine family and plays essential roles in various biological processes.


Synthesis Analysis

The synthesis of N-(3-aminopropyl)-1,4-butanediamine involves the reaction of 1,4-butanediamine (a diamine) with 3-aminopropylamine (an amine with a propyl group). The resulting compound is then converted to its trihydrochloride form. The synthetic route may vary, but this general approach yields the desired product .


Molecular Structure Analysis

The molecular structure of N-(3-aminopropyl)-1,4-butanediamine consists of a central butanediamine backbone (four carbon atoms) with an N-methyl group attached to one of the nitrogen atoms. The three amino groups are protonated by three chloride ions, forming the trihydrochloride salt .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 250°C (decomposition)
  • Solubility : Soluble in water (0.1 g/mL, clear, colorless)

Scientific Research Applications

Tautomeric Equilibria in Organic Synthesis

1,4-Butanediamine plays a role in the formation of tautomeric mixtures in organic synthesis. For example, its reaction with β-keto aldehydes leads to mixtures comprising cyclic and open-chain forms. The study of these mixtures enhances understanding of the non-equivalence of amino groups in such compounds (Maloshitskaya et al., 2006).

Development of Inactivators in Biochemistry

N-(3-aminopropyl)-N-methyl-1,4-butanediamine derivatives have been explored as inactivators for enzymes like human spermine oxidase and N1-acetylpolyamine oxidase, showing potential in biochemical applications (Moriya et al., 2014).

Antibacterial and Antifungal Agents

This compound has been studied for its potential as an antibacterial and antifungal agent. Research indicates that certain derivatives show activity against Gram-positive bacteria and fungi, contributing to the development of new antimicrobial compounds (Ferreira et al., 2014).

Surface Tension in Chemical Solutions

Investigations into the surface tensions of solutions containing 1,4-butanediamine and its derivatives enhance understanding of their thermodynamic properties. Such studies are crucial in fields like material science and chemical engineering (Zhang et al., 2019).

Atmospheric Chemistry

1,4-Butanediamine's interaction with sulfuric acid has been studied using computational methods, which is significant in atmospheric chemistry for understanding the formation of new particles in the atmosphere (Elm et al., 2016).

CO2 Absorption

Research on mixtures of 1,4-Butanediamine for CO2 absorption is crucial in the context of greenhouse gas control and environmental protection (Xu et al., 2013).

Cytotoxicity in Oncology

The cytotoxic effects of 1,4-Butanediamine derivatives have been explored in cancer cells, contributing valuable information to the field of oncology (Seiler et al., 2005).

Material Science

In material science, 1,4-Butanediamine has been used as a structure-directing agent in the synthesis of zinc phosphonates, influencing the properties of materials (Fu et al., 2011).

properties

IUPAC Name

N'-(3-aminopropyl)-N'-methylbutane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-11(8-4-6-10)7-3-2-5-9/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVLOCDDVDBRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536122
Record name N~1~-(3-Aminopropyl)-N~1~-methylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl-

CAS RN

51460-23-2
Record name N~1~-(3-Aminopropyl)-N~1~-methylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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